molecular formula C27H35FN4O5S B2653228 6-fluoro-3-(morpholine-4-carbonyl)-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-1H,4H-5lambda6-thiochromeno[4,3-c]pyrazole-5,5-dione CAS No. 1305273-93-1

6-fluoro-3-(morpholine-4-carbonyl)-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-1H,4H-5lambda6-thiochromeno[4,3-c]pyrazole-5,5-dione

Cat. No.: B2653228
CAS No.: 1305273-93-1
M. Wt: 546.66
InChI Key: FYGDHTMAQTVJIR-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-(morpholine-4-carbonyl)-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-1H,4H-5lambda6-thiochromeno[4,3-c]pyrazole-5,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a piperidine ring, and a thiochromeno-pyrazole core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 6-fluoro-3-(morpholine-4-carbonyl)-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-1H,4H-5lambda6-thiochromeno[4,3-c]pyrazole-5,5-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiochromeno-pyrazole core, followed by the introduction of the morpholine and piperidine rings. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-fluoro-3-(morpholine-4-carbonyl)-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-1H,4H-5lambda6-thiochromeno[4,3-c]pyrazole-5,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-fluoro-3-(morpholine-4-carbonyl)-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-1H,4H-5lambda6-thiochromeno[4,3-c]pyrazole-5,5-dione include other thiochromeno-pyrazole derivatives and compounds with similar ring structures. These compounds may share some properties but differ in their specific functional groups and overall structure, making each unique in its applications and effects.

Properties

IUPAC Name

[6-fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN4O5S/c28-23-5-1-4-21-25-22(18-38(34,35)26(21)23)24(27(33)31-11-15-37-16-12-31)29-32(25)20-3-2-9-30(17-20)10-6-19-7-13-36-14-8-19/h1,4-5,19-20H,2-3,6-18H2/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDHTMAQTVJIR-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2CCOCC2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCC2CCOCC2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.